Chromium silicon monoxide

Description

Contextualization within Inorganic Chemistry and Advanced Materials Science Research

Chromium silicon monoxide (CrSiO) is an inorganic compound that has garnered significant attention at the intersection of inorganic chemistry and advanced materials science. americanelements.comaemdeposition.com It is often investigated as a cermet, a composite material composed of ceramic (silicon monoxide) and metallic (chromium) phases. funcmater.comresearchgate.net This structure allows for a unique combination of properties, blending the hardness and thermal stability of ceramics with the electrical characteristics of metals. nanorh.com Research primarily focuses on the synthesis and characterization of CrSiO in various forms, including powders, granules, and most notably, thin films, which are central to its application in microelectronics and optics. nanorh.comsputtertargets.netaip.org The study of CrSiO falls under the broader category of functional materials, where the primary goal is to design and fabricate materials with specific, tailored properties for advanced technological applications.

Significance of this compound in Contemporary Scientific Inquiry

The significance of this compound in modern scientific research stems from its versatile and tunable properties. samaterials.com The material exhibits high thermal stability, hardness, and chemical resistance, making it suitable for durable components and protective coatings. nanorh.com Critically, its electrical resistivity and optical characteristics can be precisely controlled by manipulating the composition and deposition parameters during synthesis. researchgate.netingentaconnect.com This tunability is paramount for its use in advanced electronic and optical devices. For instance, chromium-doped silicon monoxide (Cr-SiO) films are investigated for their magneto-optical properties, which are crucial for developing next-generation data storage media and sensors. samaterials.com Its application as a material for thin-film resistors in integrated circuits further underscores its importance in the ongoing trend of electronic device miniaturization. funcmater.comchemicalbook.com

Overview of Current Research Trajectories and Scholarly Contributions concerning this compound

Current academic and industrial research on this compound is multifaceted, exploring its potential across several advanced applications. A dominant trajectory is the investigation of Cr-SiO thin films. aip.orgresearchgate.netaip.org Scholarly work in this area focuses on understanding the relationship between fabrication conditions—such as deposition method (e.g., evaporation, sputtering), film thickness, composition ratio, and post-deposition annealing—and the resulting electro-thermal and structural properties. aip.orgresearchgate.netingentaconnect.com

Key research areas include:

Electronic and Piezoresistive Applications: A significant body of research explores the electrical properties of Cr-SiO cermet films. researchgate.net These studies are foundational for its use as a stable resistor material in integrated circuits. funcmater.comresearchgate.net The pieoresistive effect in these films, where electrical resistance changes in response to mechanical strain, is also being examined for potential use in strain gauge sensors. researchgate.net

Magneto-Optical Devices: Research into chromium-doped silicon monoxide films highlights their potential in magneto-optical technologies. samaterials.com The ability to tailor the material's magnetic and optical properties makes it a candidate for applications like magnetic sensors and high-density magneto-optical recording media. samaterials.com

Energy Storage: Emerging research is exploring the use of chromium and silicon oxide composites as anode materials for lithium-ion batteries. researchgate.net Studies suggest that the inclusion of chromium can improve the dispersion of silicon-based components and enhance the electrochemical performance and cycling stability of the anode. researchgate.net

Nanomaterials and Catalysis: Some investigations have examined the role of chromium as an intermediate layer in the synthesis of silicon oxide (SiOx) nanowires, finding that it can promote the growth of defect-free nanostructures. scirp.org Other studies have explored the catalytic properties of chromium oxide supported on mesoporous silica (B1680970). nih.gov

Detailed Research Findings

Research has provided specific insights into the properties and behaviors of this compound, particularly in thin-film form. The electrical conduction mechanism in Cr-SiOx cermet films is understood to be a combination of metallic conduction and thermally activated electron tunneling between discrete conductive islands, with the dominant mechanism depending on the film's composition and microstructure. researchgate.net The ratio of chromium to silicon monoxide is a critical factor; films with a metal content greater than 50% tend to exhibit a positive temperature coefficient of resistance (TCR), characteristic of metals, whereas films with less than 50% metal content show a negative TCR, typical of semiconductors or insulators. aip.org

Table 1: General Properties of this compound

| Property | Description | Source(s) |

|---|---|---|

| Chemical Formula | CrSiO or Cr-SiO (often as a composite) | americanelements.comsputtertargets.net |

| Appearance | Typically brown granules or a solid material. | americanelements.comfuncmater.com |

| Material Type | Cermet (Ceramic-Metal Composite). | funcmater.comresearchgate.net |

| Key Characteristics | High thermal stability, hardness, chemical resistance, tunable electrical resistivity, and adjustable optical and magnetic properties. | nanorh.comsamaterials.com |

| Common Forms | Available as pieces, granules, powder, and sputtering targets for thin film deposition. | americanelements.comnanorh.comsputtertargets.netamericanelements.com |

Table 2: Summary of Research on this compound Thin Films

| Research Area | Deposition Methods | Key Findings | Source(s) |

|---|---|---|---|

| Electro-Thermal Properties | Vacuum Deposition, Evaporation, Sputtering | The electrical resistivity is highly dependent on film thickness, the atomic proportion of silicon oxide, and annealing temperature. Reducing the silicon oxide proportion can suppress resistivity variations with temperature, enhancing stability. | researchgate.netingentaconnect.com |

| Piezoresistivity | Flash Evaporation | The piezoresistive properties (strain gauge factor) are determined by the film's composition and thickness, which control the structure of conductive pathways. | researchgate.net |

| Conduction in Multilayers | RF Sputtering | In multilayered Cr/SiOx films, those with >50% Cr show metallic behavior (positive TCR), while those with <50% Cr show insulating behavior (negative TCR). | aip.org |

| Structural & Electrical Correlation | Vacuum Deposition | A direct relationship exists between the film's microstructure (from nearly metallic to almost insulating) and its electrical conductivity. | aip.org |

| Applications in Electronics | Flash Evaporation | The material is used to create excellent thin-film resistors for integrated circuits. | funcmater.comchemicalbook.com |

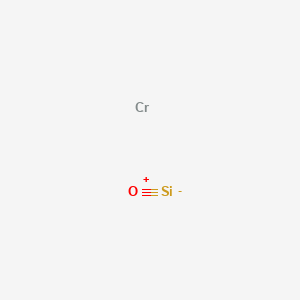

Structure

2D Structure

Properties

IUPAC Name |

chromium;oxoniumylidynesilanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.OSi/c;1-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAMIKIYIFIKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O+]#[Si-].[Cr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.081 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Fabrication Strategies for Chromium Silicon Monoxide

Vapor-Phase Deposition Techniques for Chromium Silicon Monoxide Thin Films

Vapor-phase deposition encompasses a variety of methods where a material is transported in a vapor state from a source to a substrate, where it condenses to form a solid thin film. For a composite material like this compound, these techniques allow for precise control over the film's composition and, consequently, its electrical and optical properties. The primary methods utilized for Cr-SiO fabrication include sputtering, chemical vapor deposition, pulsed laser deposition, and thermal evaporation.

Sputtering Processes for this compound Fabrication

Sputtering is a physical vapor deposition (PVD) technique that involves ejecting atoms from a solid target material by bombarding it with energetic ions. wikipedia.org These ejected atoms then travel through a vacuum or low-pressure gas environment and deposit onto a substrate, forming a thin film. wikipedia.org This process is widely used in the semiconductor industry for its ability to deposit a wide variety of materials with good adhesion and uniformity. wikipedia.org For this compound films, sputtering can be performed using a composite target of Cr and SiO or by co-sputtering from separate chromium and silicon monoxide targets.

Magnetron sputtering is an advancement of the basic sputtering process that utilizes strong magnetic fields to confine the plasma in front of the sputtering target. This confinement increases the ionization efficiency of the sputtering gas (typically an inert gas like argon), which leads to a higher ion bombardment rate on the target and, consequently, a faster deposition rate on the substrate. youtube.com The process allows for lower operating pressures and temperatures compared to conventional diode sputtering, making it suitable for coating sensitive substrates. wikipedia.org

In the fabrication of Cr-SiO films, a composite target containing both chromium and silicon monoxide is often used. The properties of the resulting film, such as its resistivity and microstructure, are highly dependent on the sputtering parameters. While specific research detailing magnetron sputtering of Cr-SiO is limited, data from related chromium film deposition illustrates the typical parameters involved.

Illustrative Research Findings: Studies on the magnetron sputtering of pure chromium films show that process parameters such as sputtering power and working pressure significantly influence the film's characteristics. For instance, increasing the sputtering power generally leads to a higher deposition rate. researchgate.net The microstructure of the film, including grain size and columnar structure, can be controlled by adjusting the argon pressure and substrate bias. researchgate.net For Cr-SiO films, these parameters would similarly be optimized to achieve the desired ratio of chromium to silicon monoxide, which in turn dictates the film's electrical properties.

Table 1: Example of DC Magnetron Sputtering Parameters for Pure Chromium Thin Films

| Parameter | Value |

| Target Material | Pure Chromium (Cr) |

| Substrate | Silicon Wafer |

| Base Pressure | < 3 × 10⁻⁷ Torr |

| Working Pressure | 2.2 mTorr |

| Sputtering Gas | Argon (Ar) |

| Gas Flow Rate | 20 sccm |

| Power Supply | Pulsed DC |

| Power | 300 W |

| Deposition Time | Variable (to achieve desired thickness) |

This table presents typical parameters for sputtering pure chromium, which serve as a baseline for developing a process for Cr-SiO films.

Reactive sputtering is a variant where a reactive gas, such as oxygen or nitrogen, is introduced into the sputtering chamber along with the inert sputtering gas. angstromsciences.com The sputtered atoms from the target react with this gas either in the plasma, on their way to the substrate, or on the substrate surface itself to form a compound thin film. angstromsciences.com This method is commonly used to produce oxides, nitrides, and carbides. angstromsciences.com

For the synthesis of this compound films, a metallic chromium-silicon (CrSi) alloy target could be sputtered in an argon-oxygen plasma. ottamagation.comaemdeposition.comlesker.com By carefully controlling the partial pressure of the oxygen, the stoichiometry of the resulting Cr-Si-O film can be tuned. The process is governed by the competition between the sputtering of the target material and the formation of a compound layer on the target surface, often referred to as target "poisoning." angstromsciences.com Operating in the transition region between the metallic and poisoned target modes allows for high deposition rates while achieving the desired film composition.

Illustrative Research Findings: In the reactive sputtering of chromium to form chromium oxide (Cr₂O₃), the ratio of oxygen to argon flow is a critical parameter. aip.org Studies show that as the oxygen partial pressure increases, the deposition rate may decrease due to the formation of an oxide layer on the target, which typically has a lower sputter yield than the pure metal. aip.org The resulting film's phase, crystal structure, and optical properties are directly influenced by this gas ratio and the substrate temperature. aip.org A similar relationship would be expected in the reactive sputtering of a CrSi target to produce Cr-SiO films, where the oxygen flow would determine the degree of oxidation and the final composition of the film.

Table 2: Example of Reactive Sputtering Parameters for Chromium Oxide Films

| Parameter | Value |

| Target Material | Chromium (Cr) |

| Substrate | Silicon (111) |

| Sputtering Gas | Argon (Ar) |

| Reactive Gas | Oxygen (O₂) |

| Discharge Power | 3.0 kW |

| Base Pressure | ~7.5 x 10⁻⁷ Torr |

| Total Pressure | ~3.0 mTorr |

| Deposition Rate | ~0.11 nm/s |

This table shows representative parameters for the reactive AC magnetron sputtering of chromium oxide, illustrating the conditions that could be adapted for producing Cr-SiO films from a CrSi target. aip.org

Chemical Vapor Deposition (CVD) Approaches for this compound Synthesis

Chemical Vapor Deposition (CVD) is a process where volatile precursor gases react or decompose on a heated substrate surface to produce a high-purity, high-performance solid thin film. mdpi.com The process is widely used for its ability to create uniform and conformal coatings on complex shapes. mdpi.com

The synthesis of this compound via CVD would require the use of at least one volatile chromium-containing precursor and one silicon-containing precursor, along with an oxygen source. The precursors are transported into a reaction chamber where they decompose at high temperatures, leading to the deposition of a Cr-Si-O film. The film's composition can be controlled by adjusting the precursor flow rates, substrate temperature, and chamber pressure. nih.gov

Illustrative Research Findings: While direct reports on the CVD of Cr-SiO are scarce, research on the CVD of chromium oxides provides insight into potential precursors and conditions. Chromium hexacarbonyl (Cr(CO)₆) is a common precursor used for depositing chromium-containing films due to its volatility. researchgate.netresearchgate.net For the silicon component, silane (B1218182) (SiH₄) or tetraethoxysilane (TEOS) are standard precursors in silicon dioxide CVD processes. A hypothetical CVD process for Cr-SiO could involve the co-deposition using Cr(CO)₆ and a silicon precursor in the presence of an oxidizing agent like O₂. The substrate temperature is a critical parameter, as it must be high enough to induce precursor decomposition but low enough to prevent unwanted gas-phase reactions. For example, Cr₂O₃ films have been deposited from Cr(CO)₆ at temperatures around 200°C. researchgate.netresearchgate.net

Table 3: Example of Precursors and Conditions for CVD of Related Oxide Films

| Parameter | Example Value/Compound |

| Chromium Precursor | Chromium Hexacarbonyl (Cr(CO)₆) |

| Silicon Precursor | Silane (SiH₄) or Tetraethoxysilane (TEOS) |

| Oxygen Source | O₂ |

| Carrier Gas | Argon (Ar) |

| Deposition Temperature | 200 - 450 °C (typical for Cr-O from Cr(CO)₆) |

| Chamber Pressure | Atmospheric or Low Pressure |

This table outlines potential precursors and conditions for the CVD of Cr-SiO, based on established processes for chromium oxide and silicon dioxide films.

Pulsed Laser Deposition (PLD) Methodologies

Pulsed Laser Deposition (PLD) is a PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. wiley-vch.de The intense laser energy ablates material from the target, creating a plasma plume that expands and deposits onto a heated substrate. ornl.gov A significant advantage of PLD is its ability to produce stoichiometric (compositionally faithful) transfer of complex materials from the target to the substrate. wiley-vch.de

To fabricate this compound thin films using PLD, a solid target would be prepared by pressing and sintering a mixture of chromium and silicon monoxide powders. This composite target is then ablated by a laser (often an excimer laser) in a controlled atmosphere, which can be a vacuum or a low-pressure background gas like oxygen to ensure proper oxidation. ornl.gov Key process parameters that influence the film quality include laser fluence (energy per unit area), pulse repetition rate, substrate temperature, and the pressure of the background gas. wiley-vch.de

Illustrative Research Findings: PLD is exceptionally well-suited for the deposition of complex oxides. arxiv.org The kinetic energy of the species in the plasma plume is typically higher than in thermal evaporation or sputtering, which can enhance film adhesion and density. The background gas pressure plays a crucial role in moderating the kinetic energy of the ablated species and in controlling the film's stoichiometry, especially for oxides. utwente.nl For a Cr-SiO film, adjusting the oxygen partial pressure during deposition would be critical to control the oxidation state of both chromium and silicon, thereby fine-tuning the film's properties.

Table 4: General Parameters for Pulsed Laser Deposition of Complex Oxides

| Parameter | Typical Range/Value |

| Target Material | Sintered Cr-SiO composite pellet |

| Laser Source | KrF Excimer Laser (248 nm) |

| Laser Fluence | 1 - 4 J/cm² |

| Repetition Rate | 1 - 20 Hz |

| Substrate Temperature | 300 - 800 °C |

| Background Gas | Oxygen (O₂) |

| Gas Pressure | 10 - 300 mTorr |

| Target-Substrate Distance | 4 - 8 cm |

This table provides typical parameters used in the PLD of various complex oxide films, which would be the starting point for optimizing the deposition of this compound.

Thermal Evaporation Methods for this compound Deposition

Thermal evaporation is a PVD method that uses heat to raise the vapor pressure of a source material in a high-vacuum environment. The vaporized atoms or molecules then transport through the vacuum and condense on a cooler substrate. The heating can be achieved by passing a high current through a resistive boat or filament containing the source material, or by using an electron beam (e-beam) to heat the material. dentonvacuum.com

For this compound, co-evaporation from separate Cr and SiO sources can be used, but a more common and effective method is the single-source evaporation of a pre-mixed Cr-SiO cermet (ceramic-metal composite) material, often in pellet or powder form. ericfossum.comaip.org E-beam evaporation is particularly well-suited for this, as it can achieve the high temperatures needed to vaporize both components and provides excellent control over the deposition rate. dentonvacuum.comericfossum.com

Detailed Research Findings: Research on the e-beam evaporation of Cr-SiO cermet films has demonstrated its viability for producing resistive thin films. ericfossum.com In these studies, powders of Cr and SiO are mixed in specific weight percentages to form the source material. The mixture is then heated by a high-energy electron beam in a high vacuum, causing both materials to evaporate. The vapor condenses on substrates, forming a film with a uniform composition. The sheet resistance of the resulting film is highly dependent on the Cr/SiO ratio in the source material and the film's thickness. The deposition rate is controlled by adjusting the e-beam power, and the final film properties can be stabilized through post-deposition annealing. ericfossum.com

Table 5: E-Beam Evaporation Parameters for Cr-SiO Cermet Films

| Parameter | Value |

| Source Material | Mixed powders of Cr (<0.04 mm grain size) and SiO (<0.013 mm grain size) |

| Source Composition | e.g., 45 wt.% Cr - 55 wt.% SiO |

| Substrate | Gallium Arsenide (GaAs), Glass |

| Deposition System | Denton Vacuum Evaporation System |

| Base Pressure | 5 x 10⁻⁷ Torr |

| E-Beam Voltage | ~2.2 kV |

| E-Beam Current | < 0.1 A |

| Deposition Rate | 5 - 8 Å/s |

Data sourced from "Characterization of evaporated Cr-SiO cermet films for resistive-gate CCD applications." ericfossum.com

Solution-Based and Colloidal Synthesis of this compound Precursors

Solution-based methods are versatile for producing homogeneous, multi-component oxide materials at relatively low temperatures. These techniques involve the chemical transformation of molecular precursors in a liquid phase into a solid network.

The sol-gel process is a widely utilized wet-chemical technique for fabricating glassy and ceramic materials, including chromium-doped silica (B1680970). wikipedia.org This method involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal solution (sol) which then evolves into a gel-like network. nih.govyoutube.com

The process for creating chromium-doped silica materials generally begins with a silicon alkoxide precursor, such as tetraethyl orthosilicate (B98303) (TEOS), which is hydrolyzed in the presence of water and a catalyst (acid or base). nih.govasianpubs.org A soluble chromium salt, like chromium(III) nitrate (B79036), is dissolved in the solution. The hydrolysis of TEOS generates silanol (B1196071) (Si-OH) groups, which then undergo condensation reactions with each other to form a siloxane (Si-O-Si) network, trapping the chromium ions within the evolving silica matrix. asianpubs.org

The properties of the final material are highly dependent on processing parameters. For instance, the heat treatment temperature significantly influences the oxidation state of the chromium ions. Studies have shown that as the heat treatment temperature increases, a conversion from Cr³⁺ to higher oxidation states like Cr⁵⁺ and Cr⁶⁺ can occur. asianpubs.org The chemical environment, including the presence of co-dopants like aluminum or germanium in the silica matrix, can also preferentially stabilize specific chromium oxidation states. researchgate.net Research on Cr-doped SiO₂ thin films prepared by the sol-gel method has shown that the material is typically amorphous, with properties like the optical band gap being tunable by adjusting the chromium doping percentage. aip.org

| Parameter | Description | Example | Reference |

| Silicon Precursor | The source of the silica network. | Tetraethyl orthosilicate (TEOS) | wikipedia.orgnih.gov |

| Chromium Precursor | The source of chromium ions. | Chromium(III) nitrate, Chromium chloride | asianpubs.orgiosrjournals.org |

| Catalyst | Controls the rate of hydrolysis and condensation. | Hydrochloric acid (HCl) | nih.gov |

| Heat Treatment | Affects the final structure and Cr oxidation state. | Densification and conversion of Cr³⁺ → Cr⁶⁺ | asianpubs.org |

Hydrothermal and solvothermal synthesis are methods for crystallizing substances from high-temperature aqueous or non-aqueous solutions, respectively, at high vapor pressures. guilan.ac.ir These techniques are effective for producing well-crystallized oxide materials, including those incorporating chromium and silicon.

In a typical hydrothermal process for chromium-containing silicates, precursor materials for calcium, silicon, and chromium (e.g., CaO, SiO₂, and Cr(NO₃)₃ solution) are mixed in an aqueous suspension. nih.gov The mixture is sealed in an autoclave and heated to temperatures around 175-180°C. nih.govmdpi.com Under these conditions, semicrystalline calcium silicate (B1173343) hydrates (C-S-H) with incorporated Cr³⁺ ions can be formed. nih.gov The high temperature and pressure facilitate the dissolution of precursors and the subsequent nucleation and growth of the crystalline product.

This method has also been employed to synthesize chromium dioxide (CrO₂) powders by decomposing chromium trioxide (CrO₃) under hydrothermal conditions at temperatures of 300-500°C and high pressures. ias.ac.in Similarly, Cr₂O₃/ZnO nanocomposites have been prepared hydrothermally by heating a mixture of zinc oxide nanoparticles and a dissolved chromium oxide precursor in an autoclave at 180°C for 12 hours. guilan.ac.ir While not producing a simple this compound, these examples demonstrate the capability of hydrothermal methods to crystallize complex oxides containing chromium under controlled conditions.

| Parameter | Typical Value | Description | Reference |

| Temperature | 175 - 500 °C | Governs reaction kinetics and phase formation. | nih.govias.ac.in |

| Pressure | 250 - 1200 bars | Maintained by heating a sealed vessel (autoclave). | ias.ac.in |

| Precursors | Oxides or salts | e.g., CrO₃, Cr(NO₃)₃, SiO₂ | nih.govias.ac.in |

| Duration | 12 - 96 hours | Time required for crystallization. | guilan.ac.irmdpi.com |

Precipitation is a straightforward and cost-effective method for synthesizing chromium oxide (Cr₂O₃) nanoparticles, which can serve as a component in a composite chromium-silicon-oxygen material. orientjchem.orgiosrjournals.org The process involves dissolving a chromium salt, such as chromium(III) sulfate (B86663) (Cr₂(SO₄)₃) or chromium(III) nitrate (Cr(NO₃)₃·9H₂O), in a solvent, typically deionized water. orientjchem.orgresearchgate.net A precipitating agent, commonly ammonium (B1175870) hydroxide (B78521) (ammonia), is then added dropwise to the solution. orientjchem.orgiosrjournals.org

This increases the pH of the solution, causing the precipitation of chromium hydroxide (Cr(OH)₃). researchgate.net The resulting precipitate is then filtered, washed to remove impurities, and dried. The final step is calcination—heating the dried precipitate in a furnace at high temperatures (e.g., 500-600°C). iosrjournals.orgresearchgate.net This thermal decomposition step converts the chromium hydroxide into crystalline chromium oxide (Cr₂O₃) nanoparticles. researchgate.net

Research has shown that various parameters can be controlled to tailor the properties of the resulting nanoparticles. The pH of the solution during precipitation significantly affects the particle size. researchgate.netjespublication.com The use of surfactants like polyethylene (B3416737) glycol (PEG) can help produce highly dispersed nanoparticles with smaller crystalline sizes. researchgate.net Characterization studies confirm the formation of hexagonal structure Cr₂O₃ nanoparticles with sizes ranging from approximately 20 to 70 nm. orientjchem.orgiosrjournals.org

| Parameter | Description | Example Value/Reagent | Reference |

| Chromium Salt | Source of chromium. | Cr₂(SO₄)₃, Cr(NO₃)₃·9H₂O | orientjchem.orgresearchgate.net |

| Precipitating Agent | Induces precipitation by increasing pH. | Ammonium Hydroxide (Ammonia) | orientjchem.orgiosrjournals.org |

| Final pH | Controls the precipitation process and particle size. | pH 5.2 - 10 | orientjchem.orgresearchgate.net |

| Calcination Temp. | Converts precursor to crystalline oxide. | 500 - 600 °C | iosrjournals.orgresearchgate.net |

| Resulting Particle Size | Average diameter of the synthesized nanoparticles. | 17 - 70 nm | orientjchem.orgresearchgate.net |

Solid-State Reaction Routes for Bulk this compound Formation

Solid-state reactions involve the thermal processing of solid precursors to form a new solid product. This method is typically used for synthesizing bulk ceramic and oxide materials. However, equilibrium studies of the Cr-O and Si-O binary systems at high temperatures indicate that no stable intermediate compounds exist between the metals (Cr, Si) and their primary oxides (Cr₂O₃, SiO₂) up to their melting points. semanticscholar.orgresearchgate.net

The formation of ternary compounds in the Fe-Cr-Si-O system has been investigated in the context of high-temperature oxidation of steels. mdpi.com At elevated temperatures, elements like chromium and silicon can react with oxygen to form oxides. Thermodynamic data suggests that at 600°C under certain oxygen and sulfur pressures, the stable phases are Cr₂O₃ and SiO₂. mdpi.com The formation of a mixed oxide or silicate phase, such as FeCr₂O₄ (a spinel) or Fe₂SiO₄, often occurs in more complex systems. mdpi.com The synthesis of a distinct "this compound" compound via direct solid-state reaction of Cr₂O₃ and SiO₂ is not well-documented and is challenging due to the thermodynamic stability of the individual oxides.

Novel and Emerging Synthetic Methodologies for this compound

Emerging synthesis techniques often leverage non-equilibrium processes to create novel material phases and structures that are inaccessible through traditional thermal methods.

Ion beam mixing (IBM) is a technique used to form new material phases by mixing atomic layers at an interface using energetic ion beams. researchgate.nethzdr.de This method has been successfully applied to create mixed chromium-silicon oxides. The process begins with the deposition of a thin metallic chromium film onto a silicon substrate, for example, by magnetron sputtering. researchgate.netresearchgate.net

The Cr/Si bilayer is then bombarded with a high-energy oxygen ion beam (e.g., 80 keV). researchgate.net The energetic oxygen ions penetrate the chromium layer and induce atomic mixing at the Cr/Si interface, leading to a strong chemical reaction. researchgate.net This reactive ion beam mixing results in the formation of a mixed chromium-silicon oxide layer. researchgate.net

The composition and structure of the resulting layer are dependent on the ion fluence (the number of ions per unit area). researchgate.net At lower fluences, mixing is initiated at the interface. As the fluence increases, more oxygen is incorporated, leading to the formation of a surface chromium oxide layer followed by a mixed oxide structure at the original interface. researchgate.net This technique allows for the synthesis of graded composite layers at room temperature, which is a significant advantage over high-temperature methods. umich.edu

| Parameter | Description | Example Value | Reference |

| Technique | Method of inducing atomic mixing. | Ion Beam Mixing (IBM) | researchgate.nethzdr.de |

| Substrate | Base material. | Silicon (Si) wafer | researchgate.net |

| Deposited Film | Material layered on the substrate. | Chromium (Cr) | researchgate.net |

| Ion Beam | Energetic ions used for bombardment. | Oxygen ions (O⁺) | researchgate.netresearchgate.net |

| Ion Energy | Kinetic energy of the bombarding ions. | 80 keV | researchgate.net |

| Ion Fluence | Total number of ions impacting a surface area. | 5 × 10¹⁶ to 1 × 10¹⁸ ions cm⁻² | researchgate.net |

Catalyst-Assisted Growth Mechanisms (e.g., Gold/Chromium on Silicon Substrates)

The fabrication of this compound nanostructures is often achieved through catalyst-assisted growth mechanisms, which are designed to facilitate the formation of complex ternary compounds with controlled morphology and properties. Among these, the Vapor-Liquid-Solid (VLS) mechanism is a prominent strategy, particularly when employing gold (Au) and chromium (Cr) catalysts on silicon (Si) substrates. This approach allows for the synthesis of one-dimensional nanostructures, such as nanowires and nanorods, by providing a liquid medium for the dissolution and subsequent precipitation of the constituent elements.

The process typically begins with the deposition of a thin film of a catalytic metal, such as gold, onto a silicon wafer. Upon heating to a temperature above the eutectic point of the Au-Si system (approximately 363°C), the gold film dewets and forms liquid alloy droplets on the silicon surface. These droplets serve as the preferential sites for the adsorption of precursor gases. wikipedia.orgmdpi.com

In the context of this compound synthesis, the growth process involves the introduction of a chromium source, often in the form of a vapor, into the reaction chamber. The chromium vapor dissolves into the molten Au-Si eutectic droplets. Concurrently, silicon from the substrate also dissolves into these droplets. The presence of an oxygen source, either intentionally introduced or as residual oxygen in the chamber, allows for the incorporation of oxygen into the liquid alloy.

The liquid droplet, now containing gold, silicon, chromium, and oxygen, becomes supersaturated with the constituent elements of this compound. This supersaturation drives the precipitation of the solid this compound phase at the liquid-solid interface, leading to the growth of a nanostructure. The liquid droplet remains at the tip of the growing nanostructure, continuously incorporating reactants from the vapor and liquid phases and facilitating the one-dimensional growth. berkeley.edu

The specific roles of gold and chromium in this process are multifaceted. Gold primarily acts as the solvent to form the liquid eutectic with silicon at a relatively low temperature, initiating the VLS process. wikipedia.org Chromium, in addition to being a constituent of the final compound, can also influence the catalytic activity. It has been observed that chromium can form chromium silicide, which may play a role in the nucleation and growth of the nanostructure. acs.org The interplay between the gold and chromium catalysts can affect the growth kinetics, morphology, and composition of the resulting this compound nanostructures.

Research into the catalyst-assisted growth of related silicon-based nanostructures provides insights into the tuneable parameters of this process. The diameter of the resulting nanowires is largely determined by the initial size of the catalyst droplets. berkeley.edu The temperature, pressure, and flow rates of the precursor gases are critical parameters that control the supersaturation of the liquid alloy and, consequently, the growth rate and crystal quality of the nanostructures.

Detailed Research Findings

While specific studies focusing exclusively on the Au/Cr-catalyzed growth of this compound are limited, research on related systems offers valuable data. For instance, in the VLS growth of silicon nanowires using gold catalysts, a direct correlation between the size of the gold nanoclusters and the diameter of the resulting nanowires has been demonstrated. berkeley.edu Furthermore, studies on the synthesis of chromium silicide nanostructures have detailed the influence of growth temperature and precursor concentration on the resulting morphology, with different conditions leading to the formation of nanowire bundles, nanobelts, or microdisks. rsc.org

The synthesis of chromium oxide nanoparticles has also been extensively studied, with various methods yielding nanoparticles of different sizes and crystal structures. iosrjournals.orgorientjchem.orgnanobioletters.com These studies highlight the importance of controlling reaction parameters to achieve desired material properties. In the context of this compound, the precise control of the partial pressures of the chromium and oxygen precursors is crucial to achieving the correct stoichiometry and preventing the formation of binary oxides or silicides.

The following interactive data tables summarize typical experimental parameters and findings from catalyst-assisted growth of related silicon-based and chromium-based nanostructures, which can be extrapolated to the synthesis of this compound.

Table 1: Experimental Parameters for Catalyst-Assisted Nanostructure Growth

| Parameter | Value Range | Material System | Catalyst | Reference |

| Substrate | Silicon (100), (111) | Silicon Nanowires | Gold | berkeley.edu |

| Catalyst Deposition | Thermal Evaporation, Sputtering | Silicon Nanowires | Gold | wikipedia.org |

| Catalyst Thickness | 1-10 nm | Silicon Nanowires | Gold | wikipedia.org |

| Growth Temperature | 800-950 °C | Chromium Silicide | - | rsc.org |

| Precursors | SiCl₄, H₂ | Silicon Nanowires | Gold | berkeley.edu |

| CrCl₃, Si | Chromium Silicide | - | rsc.org | |

| Pressure | 10-100 Torr | Silicon Nanowires | Gold | berkeley.edu |

Table 2: Research Findings on Catalyst-Assisted Nanostructure Growth

| Finding | Material System | Catalyst | Significance | Reference |

| Nanowire diameter is controlled by catalyst particle size. | Silicon Nanowires | Gold | Enables size-controlled synthesis of 1D nanostructures. | berkeley.edu |

| Morphology (nanowires, nanobelts) is dependent on growth temperature and precursor concentration. | Chromium Silicide | - | Demonstrates the ability to control the shape of nanostructures. | rsc.org |

| Formation of core-shell chromium silicide-silicon nanostructures. | Silicon/Chromium Silicide | Gold | Indicates the feasibility of forming complex ternary nanostructures with a gold catalyst. | acs.org |

| Catalyst-free growth of silicon oxide nanowires is possible via an oxide-assisted growth mechanism. | Silicon Oxide | - | Provides an alternative synthesis route for oxide nanowires. | rsc.org |

These findings from related material systems provide a foundational understanding of the catalyst-assisted growth mechanisms that can be applied to the synthesis of this compound. The successful fabrication of this ternary compound relies on the precise control of the VLS process, leveraging the catalytic properties of both gold and chromium to achieve the desired nanostructure morphology and composition.

Advanced Characterization Techniques for Structural and Compositional Elucidation of Chromium Silicon Monoxide

Electron Microscopy and Spectroscopy for Morphological and Elemental Analysis of Chromium Silicon Monoxide

Electron microscopy and spectroscopy are indispensable tools for investigating the micro and nanoscale features of this compound. These techniques utilize high-energy electron beams to interact with the material, generating signals that reveal detailed information about its surface topography, internal structure, and elemental makeup.

Transmission Electron Microscopy (TEM) for this compound Microstructure and Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for probing the internal structure of this compound at high resolution. By passing a focused beam of electrons through an ultra-thin sample, TEM can reveal features such as crystal structure, grain size, and the presence of any secondary phases or defects.

In the analysis of related Cr-Si-O thin film systems, high-resolution TEM (HRTEM) has been instrumental in identifying nano-lamellar structures and stacking faults within individual grains. researchgate.netadvanceseng.com For this compound, TEM analysis would be crucial for:

Phase Identification: Differentiating between amorphous and crystalline regions within the material.

Defect Analysis: Identifying structural imperfections like dislocations and stacking faults, which can significantly influence the material's mechanical and electronic properties. researchgate.net

Interface Characterization: Examining the interface between this compound and a substrate or other layers in a multilayer structure, which is vital for applications in coatings and electronics. usf.eduarxiv.org

Electron diffraction, a capability integrated within TEM, provides crystallographic information. Selected Area Electron Diffraction (SAED) patterns can be used to determine the lattice parameters and crystal symmetry of crystalline phases of this compound.

Scanning Electron Microscopy (SEM) for this compound Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is employed to obtain high-magnification images of the surface of this compound. labmanager.com An electron beam is scanned across the sample's surface, and the resulting interactions generate signals that are used to create detailed images of the topography and morphology. rtilab.com

Studies on materials containing chromium, silicon, and oxygen, such as Cr₂O₃-SiO₂ coatings, demonstrate that SEM can effectively visualize surface features. researchgate.net For this compound, SEM analysis would provide key information on:

Microstructural Features: Identifying grains, pores, cracks, and the distribution of different phases across the surface. usf.edu

Fracture Analysis: Examining the cross-section of a fractured sample to understand its failure mechanisms and internal microstructure.

The example table below illustrates typical morphological data that could be obtained from SEM analysis of a this compound coating compared to a related chromium oxide coating.

| Feature | This compound Coating (Hypothetical) | Cr₂O₃ Coating |

| Surface Texture | Homogeneous and compact | Partially melted splats |

| Porosity | Low | Moderate |

| Microcracks | Minimal | Present |

| Grain Structure | Fine, equiaxed grains | Columnar grains |

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for this compound Elemental Compositional Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique frequently integrated with both SEM and TEM. labmanager.comopen.ac.uk When the electron beam strikes the sample, it causes the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification. electron-microscopes.com

For this compound, EDS is essential for:

Elemental Confirmation: Verifying the presence of Chromium (Cr), Silicon (Si), and Oxygen (O) in the sample. dtic.mil

Quantitative Analysis: Determining the atomic or weight percentage of each element to ascertain the stoichiometry of the compound.

Elemental Mapping: Generating maps that show the spatial distribution of Cr, Si, and O across a selected area of the sample. This is invaluable for assessing compositional homogeneity and identifying any elemental segregation or impurities. mdpi.com

The following table presents a hypothetical EDS quantification for a this compound sample.

| Element | Weight % | Atomic % |

| Oxygen (O) | 16.65 | 33.33 |

| Silicon (Si) | 29.23 | 33.33 |

| Chromium (Cr) | 54.12 | 33.33 |

| Total | 100.00 | 100.00 |

Electron Energy Loss Spectroscopy (EELS) for this compound Electronic and Local Structure Analysis

Electron Energy Loss Spectroscopy (EELS) is a technique typically performed in a TEM that analyzes the energy distribution of electrons that have passed through a thin sample. researchgate.net By measuring the energy lost by the electrons, EELS can provide detailed information about the elemental composition, chemical bonding, and electronic properties of the material at a high spatial resolution.

In the context of this compound, EELS would be particularly insightful for:

Oxidation State Determination: The fine structure of the core-loss edges in an EELS spectrum is sensitive to the valence state of the elements. For instance, the Cr L₂,₃ edges can be used to distinguish between different oxidation states of chromium (e.g., Cr³⁺, Cr⁶⁺). globalsino.com Similarly, the Si L₂,₃ edge shifts to higher energy losses with increasing oxidation state, allowing for differentiation between Si, SiO, and SiO₂. globalsino.com

Bonding Information: The energy loss near-edge structure (ELNES) of the oxygen K-edge can provide information about its local bonding environment, helping to distinguish between Si-O and Cr-O bonds. researchgate.net This is critical for understanding the atomic coordination within the this compound structure.

Electronic Structure: Analysis of the low-loss region of the EELS spectrum can yield information about the band structure and dielectric properties of the material. aps.org

Diffraction Methodologies for Crystalline Architecture Assessment of this compound

Diffraction techniques are fundamental for determining the atomic arrangement within crystalline materials. By analyzing how a beam of radiation (such as X-rays) is scattered by the crystal lattice, one can deduce the crystal structure, phase composition, and other structural parameters.

X-ray Diffraction (XRD) Applications in this compound Structural Studies

X-ray Diffraction (XRD) is the primary technique used for analyzing the crystalline structure of materials. When a monochromatic X-ray beam is directed at a sample, it is diffracted by the crystallographic planes in the material according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystalline structure.

For this compound, XRD analysis is used to:

Phase Identification: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to databases of known materials. mdpi.com This can confirm the formation of a specific this compound phase and detect any impurities or secondary phases like chromium silicides (e.g., CrSi₂, Cr₃Si) or silicon oxides. researchgate.netresearchgate.net

Crystallinity Assessment: Distinguish between crystalline and amorphous material. Crystalline materials produce sharp diffraction peaks, while amorphous materials yield broad humps. nih.gov

Lattice Parameter Determination: Precisely measure the dimensions of the unit cell of the crystal lattice. Shifts in peak positions can indicate strain within the lattice. ppu.edu

Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains (crystallites) within the material.

The table below shows a hypothetical summary of XRD findings for a this compound sample annealed at different temperatures.

| Annealing Temperature | Crystalline Phases Identified | Average Crystallite Size (nm) |

| As-deposited | Amorphous | - |

| 400 °C | CrSiO (Tetragonal) | 15 |

| 600 °C | CrSiO (Tetragonal), trace CrSi₂ | 35 |

Electron Diffraction Techniques for Crystalline Phase Identification in this compound

Electron diffraction is a powerful technique for investigating the crystalline structure of materials. In the context of this compound thin films, which are often prepared by vacuum deposition, their structure can range from amorphous to nanocrystalline.

Selected Area Electron Diffraction (SAED), a technique typically performed in a Transmission Electron Microscope (TEM), is instrumental in identifying the crystalline phases present in a material. For this compound films, SAED patterns can reveal the degree of crystallinity. Films containing a mixture of chromium and silicon monoxide have been examined by electron microscopy, which, in conjunction with diffraction patterns, provides information on the film's structure aip.org.

In many instances, as-deposited Cr-SiO films exhibit an amorphous or a microcrystalline structure. This is characterized by diffuse rings in the SAED pattern rather than the sharp, discrete spots expected from a single-crystal or large-grained polycrystalline material. The fine grain size, often in the nanometer range, contributes to the broadening of the diffraction rings. For instance, studies on similar composite films, such as FeCo-SiO2, have shown that the metal particles are embedded in the insulating matrix and present a polycrystalline structure, as confirmed by electron diffraction patterns researchgate.net. The structure of very thin films of metals and inorganic compounds, in general, is composed of small crystals, which can be randomly oriented wisc.edu.

The crystalline structure of Cr-SiO films is highly dependent on the deposition parameters and post-deposition treatments like annealing. However, even with annealing, the material may retain a fine-grained polycrystalline nature.

Interactive Data Table: Electron Diffraction Findings for Cr-SiO and Related Thin Films

| Material System | Electron Diffraction Observation | Implication for Crystalline Structure | Reference |

|---|---|---|---|

| This compound Films | Examined by electron microscopy and diffraction. | Structure is dependent on composition and deposition parameters. | aip.org |

| FeCo-SiO2 Nanogranular Films | Polycrystalline structure observed from electron diffraction patterns. | Metal nanoparticles are crystalline within an amorphous matrix. | researchgate.net |

| General Very Thin Films | Diffraction patterns are characteristic of three-dimensional crystals. | Atoms and molecules coalesce into crystals. | wisc.edu |

Vibrational and Photoelectron Spectroscopy for Molecular Bonding and Surface States in this compound

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules and crystals. It is highly sensitive to the chemical structure, phase, and polymorphism of a material.

In the analysis of this compound, Raman spectroscopy can be employed to identify the bonding arrangements between chromium, silicon, and oxygen. The Raman spectrum of a Cr-SiO composite is expected to exhibit features corresponding to the vibrational modes of Si-O bonds, as well as potential contributions from chromium-oxygen bonds if chromium oxides are present.

For instance, the Raman spectrum of Cr2O3 is characterized by a strong peak around 540 cm⁻¹, while CrOOH shows a prominent peak at approximately 580 cm⁻¹ mdpi.com. The presence of such peaks in the Raman spectrum of this compound would suggest the existence of chromium oxide or oxyhydroxide species within the material. The analysis of silicon-based materials by Raman spectroscopy often reveals a strong peak related to the Si-O-Si symmetric stretching mode.

The interpretation of Raman spectra for composite materials like Cr-SiO can be complex due to the potential for overlapping peaks from different constituents. Deconvolution of the Raman spectrum into its constituent peaks is often necessary to identify the various chemical species present.

Interactive Data Table: Potential Raman Peaks in this compound Analysis

| Vibrational Mode | Associated Species | Approximate Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| A1g mode | Cr₂O₃ | 540 - 542 | mdpi.com |

| Stretching mode | CrOOH | ~580 - 583 | mdpi.com |

| Si-O-Si symmetric stretch | Amorphous SiO₂ | ~450 | acs.org |

| Si-O bending | Amorphous SiO₂ | ~800 | acs.org |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the types of chemical bonds present in a material.

For this compound, FTIR analysis is particularly useful for probing the Si-O bonding network. The infrared spectra of silicon oxides are well-characterized, with strong absorption bands corresponding to the stretching and bending vibrations of Si-O-Si bonds. Typically, the asymmetric stretching mode of Si-O-Si is observed in the range of 1000-1200 cm⁻¹, while the symmetric stretching and bending modes appear at lower wavenumbers, around 800 cm⁻¹ and 450 cm⁻¹ respectively.

The presence of chromium can influence the vibrational modes of the Si-O network. Additionally, characteristic absorption bands for chromium-oxygen bonds may be observed. For example, Si-O-Metal bonds in silanolates typically show a strong band in the 1000-900 cm⁻¹ range researchgate.net. The analysis of mixed chromium and silicon monoxide films by infrared reflectance and transmission has been reported, indicating the utility of this technique in studying their structural properties aip.org.

Interactive Data Table: Characteristic FTIR Absorption Bands Relevant to this compound

| Vibrational Mode | Associated Bond/Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretch | Si-O-Si | 1000 - 1200 | gelest.com |

| Symmetric Stretch | Si-O-Si | ~800 | gelest.com |

| Bending/Rocking | Si-O-Si | ~450 | acs.org |

| Stretching | Si-O-Metal (e.g., Cr) | 900 - 1000 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for studying the surface chemistry of this compound, providing insights into the oxidation states of chromium and silicon.

The analysis of the Cr 2p, Si 2p, and O 1s core level spectra allows for the determination of the chemical bonding states. For chromium, different oxidation states such as metallic Cr (Cr⁰), Cr³⁺, and Cr⁶⁺ can be identified by their characteristic binding energies in the Cr 2p spectrum researchgate.netresearchgate.net. Similarly, the Si 2p spectrum can distinguish between elemental silicon and silicon in different oxide forms (e.g., SiO, SiO₂). The O 1s spectrum can provide information on the bonding of oxygen with chromium and silicon.

Interactive Data Table: Representative XPS Binding Energies for Chemical State Analysis of this compound

| Element | Core Level | Chemical State | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Chromium (Cr) | 2p₃/₂ | Cr (metal) | 574.3 - 574.4 | researchgate.netthermofisher.com |

| Cr₂O₃ (Cr³⁺) | ~576.0 - 576.3 | researchgate.netthermofisher.com | ||

| CrO₃ (Cr⁶⁺) | ~579.3 - 580.0 | researchgate.netthermofisher.com | ||

| Silicon (Si) | 2p | Si (elemental) | 99.4 | |

| SiO₂ | 103.5 | |||

| Oxygen (O) | 1s | Metal Oxide (e.g., Cr₂O₃) | ~530.7 | |

| Silicon Oxide (SiO₂) | ~532.0 - 533.0 |

The quantitative analysis of the peak areas in the XPS spectra can provide the atomic concentrations of the elements on the surface, offering insights into the stoichiometry of the this compound film.

Auger Electron Spectroscopy (AES) is a common analytical technique used specifically in the study of surfaces and, more generally, in the area of materials science. It is a surface-sensitive technique that identifies the elemental composition of the sample surface by measuring the energy of emitted Auger electrons.

When combined with ion sputtering to remove successive layers of the surface, AES can be used for depth profiling to determine the elemental composition as a function of depth. This is particularly valuable for analyzing the compositional uniformity of this compound films and for investigating the interface between the film and the substrate.

AES depth profiling can reveal the distribution of chromium, silicon, and oxygen throughout the film. For example, it can determine if there is a gradient in the Cr/Si ratio or if there is any surface segregation of one of the components. The high spatial resolution of AES also allows for the elemental mapping of the surface, providing a two-dimensional visualization of the distribution of elements osti.gov. This can be useful for identifying any inhomogeneities or phase segregation in the Cr-SiO film.

Nuclear analytical techniques are a set of methods that use nuclear properties of isotopes to determine the elemental and isotopic composition of a sample. These techniques are often non-destructive and can provide highly accurate quantitative information.

Rutherford Backscattering Spectrometry (RBS) is a powerful ion beam analysis technique used for determining the thickness and elemental composition of thin films. In RBS, a beam of high-energy ions (typically He⁺) is directed at the sample, and the energy of the backscattered ions is measured. The energy of a backscattered ion depends on the mass of the target atom and the depth at which the scattering event occurred.

For a this compound film, an RBS spectrum would show distinct signals corresponding to chromium, silicon, and oxygen. The position and width of these signals can be used to determine the elemental depth profiles and the stoichiometry of the film. For instance, an RBS spectrum of a chromia film on a silicon substrate clearly shows the edges for Si, Cr, and O, allowing for the determination of the film's thickness and composition researchgate.net. RBS is particularly advantageous as it can provide quantitative compositional analysis without the need for standards eag.com.

Interactive Data Table: Application of Nuclear Analytical Techniques to this compound

| Technique | Information Obtained | Key Advantages | Reference |

|---|---|---|---|

| Rutherford Backscattering Spectrometry (RBS) | Elemental composition, film thickness, and depth profiling. | Non-destructive, quantitative without standards, excellent for thin film analysis. | researchgate.neteag.com |

| Nuclear Reaction Analysis (NRA) | Quantification of light elements (e.g., Oxygen, Carbon). | High sensitivity for specific light isotopes. | researchgate.net |

Another complementary nuclear technique is Nuclear Reaction Analysis (NRA), which can be particularly sensitive for quantifying light elements like oxygen and carbon, which might be present as impurities in the this compound film researchgate.net.

Nuclear Analytical Techniques for Elemental Profiling of this compound

Rutherford Backscattering Spectrometry (RBS) for Compositional Depth Profiling

Rutherford Backscattering Spectrometry is a premier ion beam analysis technique for determining the elemental composition and thickness of thin films up to approximately 1 micrometer. rsc.orgrsc.orgresearchgate.netusp.br The fundamental principle of RBS involves directing a high-energy beam of light ions, typically helium (He+), onto the sample. A fraction of these ions undergoes elastic collisions with the atomic nuclei in the target material and are scattered backward into a detector.

The energy of the backscattered ions is a function of two primary factors: the mass of the target atom and the depth at which the collision occurred. Heavier target nuclei will result in a higher energy for the backscattered ion, allowing for the identification of the elements present in the film. As the incident ions traverse the material, they lose energy. This energy loss is well-characterized and allows the energy of the backscattered ions to be correlated to the depth of the scattering event, thereby providing a compositional depth profile.

In the analysis of chromium-silicon mixed oxides, RBS is particularly effective for quantifying the concentration of the heavier elements, chromium and silicon. For instance, studies on chromium-silicon mixed oxides formed by reactive ion beam mixing have utilized RBS to obtain detailed composition profiles. rsc.org In one such study, the composition of the films was analyzed as a function of the implantation fluence of oxygen ions.

| Oxygen Ion Fluence (ions cm-2) | Chromium (Cr) Atomic Percentage | Silicon (Si) Atomic Percentage | Oxygen (O) Atomic Percentage |

|---|---|---|---|

| 5 x 1016 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| 1 x 1018 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: While the referenced study rsc.org indicates the use of RBS for compositional profiling at varying ion fluences, the specific atomic percentages for each element at those fluences are not detailed in the abstract. The table structure is provided to illustrate how such data would be presented.

One of the limitations of conventional RBS is its reduced sensitivity for light elements, especially when they are present in a matrix of heavier elements. cput.ac.za In the case of this compound, accurately quantifying the oxygen content can be challenging with RBS alone. This is where the complementary technique of Elastic Recoil Detection Analysis becomes invaluable.

Elastic Recoil Detection Analysis (ERDA) for Light Element Profiling

Elastic Recoil Detection Analysis, also known as forward recoil scattering, is an ion beam technique specifically designed for the depth profiling of light elements in a heavier matrix. wikipedia.orguwo.ca Unlike RBS where the scattered projectile ions are detected, ERDA involves the detection of the target atoms themselves after they have been "recoiled" in a forward direction by a heavier incident ion beam (e.g., chlorine, iodine).

In a typical ERDA setup, a heavy ion beam impinges on the sample at a glancing angle. The energetic heavy ions transfer momentum to the lighter target atoms (like oxygen in a Cr-Si-O film), causing them to be ejected in the forward direction. A detector placed at a forward angle measures the energy of these recoiled atoms. To prevent the detection of the scattered primary beam ions, a stopper foil is often placed in front of the detector, which is thick enough to stop the heavy incident ions but allows the lighter recoiled atoms to pass through.

For a comprehensive analysis of chromium-silicon mixed oxides, ERDA using a time-of-flight (ToF) configuration (ERDA-ToF) can be employed. rsc.orgresearchgate.net This advanced setup not only measures the energy of the recoiled atoms but also their velocity by measuring their time of flight over a known distance. This allows for the unambiguous identification of different light elements and provides high-resolution depth profiles.

Research on chromium-silicon mixed oxides has demonstrated the utility of ERDA-ToF in accurately determining the oxygen concentration and its distribution within the film. rsc.org The combination of RBS and ERDA provides a complete and quantitative characterization of the elemental composition of the this compound thin films.

| Depth (nm) | Oxygen (O) Concentration (atoms cm-3) | Analysis Technique |

|---|---|---|

| Surface | Concentration data not specified in abstract | ERDA-ToF |

| Interface | Concentration data not specified in abstract | ERDA-ToF |

Note: The referenced literature rsc.org confirms the use of ERDA-ToF for obtaining oxygen depth profiles in chromium-silicon mixed oxides. However, the abstract does not provide specific quantitative concentration values at different depths. The table is illustrative of how such findings would be presented.

Theoretical and Computational Investigations of Chromium Silicon Monoxide Systems

Ab Initio Calculations and Density Functional Theory (DFT) for Chromium Silicon Monoxide Electronic Structure and Stability

Ab initio calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of materials without prior experimental data. For the chromium-silicon-oxygen system, DFT is used to predict the electronic structure, bonding characteristics, and thermodynamic stability of various potential phases.

Researchers employ DFT to calculate properties such as the density of states (DOS), band structure, and formation enthalpies. For instance, studies on chromium silicides (e.g., CrSi, CrSi2, Cr3Si) reveal their metallic or semiconducting nature and thermodynamic stability, which are crucial for understanding their potential formation within a silicon-oxide matrix. researchgate.net First-principles calculations have been used to predict the chemical stability, mechanical, and electronic properties of various chromium silicides by estimating their formation enthalpies and binding energies. researchgate.net For example, DFT calculations for chromium disilicide (CrSi2) have determined its indirect band gap and the contributions of chromium and silicon orbitals to its electronic structure. scirp.orgscirp.org

When oxygen is introduced, the calculations become more complex. Theoretical studies on chromium oxide species supported on silica (B1680970) (SiO2) surfaces use periodic DFT models to investigate the geometry, energetics, and stability of different chromium-oxygen bonding configurations on a silicon-oxygen substrate. researchgate.net These models help determine the most stable structures by comparing the relative energies of different configurations, such as mono-oxo and dioxo chromium species. researchgate.netresearchgate.net The choice of the exchange-correlation functional (e.g., PBE, PW91, M06-L) within DFT is critical, as it can significantly influence the accuracy of the predicted properties for transition metal compounds. researchgate.netvt.edu Furthermore, DFT+U, a variant of DFT, is often employed for transition metal oxides to better account for the strong electronic correlations that standard DFT functionals may not capture accurately. vt.eduarxiv.org

| Compound | Calculated Property | Value | Reference |

|---|---|---|---|

| Cr3Si | Bulk Modulus (GPa) | 251 | researchgate.net |

| CrSi2 | Shear Modulus (GPa) | 169.5 | researchgate.net |

| CrSi2 | Indirect Band Gap (eV) | 0.313 | scirp.orgscirp.org |

Molecular Dynamics Simulations of this compound Growth and Behavior

Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of atomic systems, providing insights into material growth, structural transformations, and kinetic processes. For a complex system like this compound, MD can simulate how atoms arrange themselves during deposition or thermal processing.

While direct MD simulation of "this compound" growth is not widely documented, the methodologies are well-established from related systems. For the silicon-oxygen (Si-O) system, MD simulations, increasingly coupled with machine learning (ML) potentials, have been used to model the structure of amorphous silicon monoxide (a-SiO). researchgate.netox.ac.uk These advanced potentials, trained on large datasets from DFT calculations, allow for simulations of millions of atoms, capturing nanoscale heterogeneity and the formation of Si-rich and SiO2-rich domains. researchgate.netox.ac.uk

First-principles MD (ab initio MD), where forces are calculated directly from DFT at each time step, can be used to model critical initial stages of growth, such as the oxidation of a silicon surface. arxiv.org This approach provides a highly accurate description of chemical reactions and bond formation. For larger-scale simulations beyond the reach of ab initio MD, reactive force fields like ReaxFF are employed. acs.org A ReaxFF potential for the Cr-Si-O system would enable large-scale simulations of film growth, capturing the chemical reactions between chromium, silicon, and oxygen precursors on a substrate. Such simulations can reveal mechanisms of layer formation, defect incorporation, and the evolution of the material's morphology over time.

Computational Modeling of Interfacial Interactions involving this compound

The performance of this compound in many applications, such as protective coatings or electronic devices, depends critically on its interaction with adjacent materials. Computational modeling is essential for understanding the atomic structure, bonding, and adhesion at these interfaces.

DFT calculations are the primary tool for studying interfacial interactions. By constructing atomic models of an interface—for example, a chromium oxide layer on a silicon or silicon dioxide substrate—researchers can calculate key properties that define the interface's character. The work of adhesion (W_ad), which represents the energy required to separate the two surfaces, is a critical parameter for predicting coating stability. mdpi.com

Electronic structure analysis at the interface, including charge density difference plots and the partial density of states (PDOS), reveals the nature of the chemical bonding. mdpi.com These analyses can show whether the bonding is primarily ionic, covalent, or metallic by illustrating charge transfer and orbital hybridization between atoms across the interface. mdpi.com For instance, modeling chromium oxide species on a silica surface can elucidate the formation of Cr-O-Si linkages, which anchor the chromium oxide to the substrate. researchgate.netacs.org Such studies are crucial for understanding how to engineer interfaces for improved adhesion and electronic properties.

| Interface System (Example) | Calculated Property | Typical Units | Significance |

|---|---|---|---|

| Metal | Ceramic | Work of Adhesion (W_ad) | J/m² | Measures adhesion strength |

| Coating | Substrate | Interface Energy (γ_int) | eV/Ų | Determines interfacial stability |

| Semiconductor | Insulator | Charge Density Difference | e/ų | Visualizes charge transfer and bonding |

| Heterostructure | Partial Density of States (PDOS) | States/eV | Shows electronic orbital interactions |

Predictive Simulations for Novel this compound Architectures and Phases

Computational methods are increasingly used not just to analyze known materials but also to predict the existence of new, undiscovered phases and structures with potentially superior properties. For the Cr-Si-O system, with its vast compositional and structural phase space, predictive simulations are particularly valuable.

High-throughput computational screening is one such predictive approach. This method involves using DFT to rapidly calculate the properties, such as formation energy, of thousands of hypothetical crystal structures. By identifying structures with low formation energies, scientists can predict new thermodynamically stable or metastable phases that could be synthesized experimentally.

A more sophisticated approach involves the use of active machine learning workflows. researchgate.netox.ac.uk In this method, an ML potential is trained on an initial set of DFT data. The potential is then used to run MD simulations to explore new configurations. An "active learning" component identifies novel atomic environments not well-described by the current potential, triggers new DFT calculations for these specific structures, and adds the results to the training set, iteratively improving the model's accuracy and predictive power. researchgate.net This technique has been successfully applied to the Si-O system to create a unified model that can describe everything from crystalline silica to amorphous silicon monoxide, enabling the discovery of complex nanostructures. ox.ac.uk Applying this methodology to the Cr-Si-O system could predict novel architectures, such as layered materials, nanostructured composites, or new amorphous phases with tailored electronic or protective properties.

Computational Thermodynamics Applied to Chromium, Silicon, and Oxygen Systems

Computational thermodynamics, particularly the CALPHAD (Calculation of Phase Diagrams) methodology, is used to predict phase equilibria in multicomponent systems as a function of temperature, pressure, and composition. bohrium.com This approach is critical for designing and optimizing materials processing, such as in the development of alloys and coatings.

The CALPHAD method works by developing thermodynamic databases that contain mathematical models for the Gibbs energy of each phase in a system. researchgate.net To create a reliable database for the Cr-Si-O system, data from both experiments and first-principles calculations are integrated. uq.edu.au DFT calculations provide the formation enthalpies of solid phases, which serve as crucial input parameters for the thermodynamic models, especially for phases that are difficult to measure experimentally. bohrium.com

Once a self-consistent thermodynamic database is developed, it can be used with software (e.g., FactSage) to calculate phase diagrams, predict stable phases under specific conditions, and simulate solidification pathways. uq.edu.au For the Cr-Si-O system, these models can predict the formation of stable oxides like spinel and corundum, as well as various silicides, and determine their equilibrium relationships with liquid metal or slag phases. uq.edu.au This information is vital for applications such as developing corrosion-resistant coatings, controlling slag formation in metallurgy, and refining steels. uq.edu.au

Integration of Chromium Silicon Monoxide in Advanced Material Architectures and Systems

Chromium Silicon Monoxide as a Component in Composite Materials Research

This compound is utilized in the fabrication of composite materials, particularly cermet films, which are composites of ceramic and metallic materials. These materials are noted for their application in vacuum deposition processes. The inclusion of Cr-SiO in these composites allows for the tailoring of their electrical properties, creating films that can range from nearly metallic to almost insulating in their conductivity.

Research into chromium-silicon monoxide cermet films has explored the relationship between the film's structure and its electrical conductivity. By controlling the deposition process, such as through flash evaporation of Cr-SiO pellets, it is possible to create a structure where chromium islands are embedded within a silicon monoxide matrix. This microstructure is crucial for enhancing the stability of the film. The ability to precisely control the composition and structure of these composites enables the development of materials with customized electrical characteristics for specific applications.

Table 1: Properties and Applications of Cr-SiO in Composite Films

| Property | Description | Application |

| Tunable Resistivity | The electrical resistance of the composite can be adjusted by varying the chromium to silicon monoxide ratio. | Utilized in the manufacturing of resistors and other electronic components where specific resistance values are required. |

| Structural Stability | The ceramic matrix of silicon monoxide provides a stable host for the metallic chromium inclusions. | Enhances the durability and reliability of thin-film devices under various operating conditions. |

| Vacuum Deposition Compatibility | Cr-SiO is suitable for various vacuum deposition techniques, including flash evaporation. | Enables large-scale and uniform production of composite thin films for electronic and optical applications. |

Role of this compound in Multilayered Thin Film Systems

In the domain of multilayered thin film systems, chromium-doped silicon monoxide (Cr-SiO) is a key material for applications demanding specific optical and magnetic characteristics. The incorporation of chromium into silicon monoxide films allows for the precise tuning of these properties, making them highly valuable for advanced technological devices. samaterials.com

Cr-SiO films are integral to the production of magneto-optical devices, such as magnetic sensors and switches, as well as magnetic storage media like hard disk drives. samaterials.com The tailored magnetic properties imparted by the chromium content enhance the performance and reliability of data storage. samaterials.com Furthermore, these films retain the desirable optical qualities of silicon monoxide, including high transparency and a tunable refractive index. This makes them suitable for a range of optical coatings, including anti-reflection coatings, bandpass filters, and mirrors. samaterials.com The versatility of Cr-SiO also extends to photonics, where it is used in integrated optical circuits and waveguides to manipulate light for signal processing. samaterials.com

Table 2: Applications of Cr-SiO in Multilayered Thin Films

| Application Area | Specific Use | Key Property Leveraged |

| Magneto-Optical Devices | Magnetic sensors, magneto-optical switches | Tunable magnetic characteristics |

| Magnetic Storage Media | Hard disk drives (HDDs), magnetic tapes | Enhanced data stability and reliability |

| Optical Coatings | Anti-reflection coatings, bandpass filters | High transparency and tunable refractive index |

| Photonics | Integrated optical circuits, optical waveguides | Control and manipulation of light |

Engineering of Functionally Graded Materials Incorporating this compound

Functionally graded materials (FGMs) are advanced composites where the composition and structure gradually change over volume, resulting in corresponding changes in the properties of the material. While direct research on incorporating this compound into FGMs is not extensively documented, its properties suggest significant potential in this area. The ability to tune the electrical and thermal properties of Cr-SiO composites would be highly advantageous in creating functionally graded structures.